Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
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Overview
Description
Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methylpentanoate ester. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate typically involves the protection of amino acids. One common method is the reaction of 4-methylpentanoic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate: Similar in structure but with a hydroxy group, used in the synthesis of cytotoxic peptides.
Methyl { [ (benzyloxy)carbonyl]amino} (3-oxetanyl)acetate: Another compound with a benzyloxycarbonyl group, used in early discovery research.
Uniqueness
Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is unique due to its specific structure, which allows for selective protection of the amino group. This selectivity is valuable in complex organic synthesis, making it a preferred choice for researchers working on peptide synthesis and other intricate chemical processes.
Properties
IUPAC Name |
methyl 4-methyl-3-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXHQDBNJXKWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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